molecular formula C23H19BrN6O2S B2736400 4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866870-84-0

4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No. B2736400
CAS RN: 866870-84-0
M. Wt: 523.41
InChI Key: XUJSJKSSUZOOOE-UHFFFAOYSA-N
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Description

The compound “4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide” is a complex organic molecule that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of this compound would require more detailed analysis.

Scientific Research Applications

Antitumor Activity

Pyrazolines and their derivatives exhibit promising antitumor properties. Compound B4 may inhibit tumor growth by interfering with cellular processes, such as cell division and angiogenesis. Further studies are needed to elucidate its specific mechanisms and potential as an anticancer agent .

Neurotoxicity Assessment

Compound B4’s impact on acetylcholinesterase (AchE) activity in the brain is crucial. AchE plays a vital role in neurotransmission, and its inhibition can lead to behavioral changes and impaired movement. Investigating the neurotoxic potential of Compound B4 provides valuable insights for drug safety assessments .

Antioxidant Properties

Oxidative stress contributes to various diseases. Compound B4’s antioxidant activity may counteract free radicals and reactive oxygen species (ROS). Assessing its ability to scavenge ROS and protect cellular components is essential for understanding its therapeutic potential .

Antibacterial and Antifungal Effects

Pyrazolines often exhibit antibacterial and antifungal properties. Compound B4 could be explored as a potential antimicrobial agent against pathogenic bacteria and fungi. In vitro studies can determine its efficacy and specificity .

Cytotoxicity Against Cancer Cells

Triazole derivatives have shown cytotoxic activity against cancer cell lines. Compound B4’s effectiveness in inhibiting cancer cell growth, particularly in nanomolar concentrations, warrants further investigation .

Selective Activity in Cancer Cell Lines

In addition to cytotoxicity, Compound B4’s selectivity against specific cancer cell lines is noteworthy. Understanding its target specificity and mode of action can guide its development as a targeted therapy .

Future Directions

Triazole compounds are a focus of ongoing research due to their versatile biological activities and potential for therapeutic applications . Future research may explore new synthetic protocols, potential biological activities, and applications of this compound .

properties

IUPAC Name

4-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN6O2S/c24-17-5-3-4-16(14-17)21-23-27-22(19-6-1-2-7-20(19)30(23)29-28-21)26-13-12-15-8-10-18(11-9-15)33(25,31)32/h1-11,14H,12-13H2,(H,26,27)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSJKSSUZOOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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